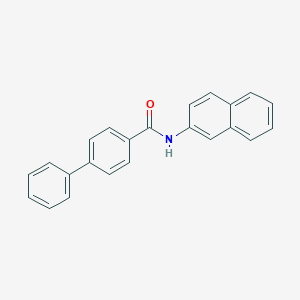
N-naphthalen-2-yl-4-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a naphthyl group attached to a biphenyl structure, which is further linked to a carboxamide group. Its molecular structure contributes to its stability and reactivity, making it a valuable material in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide typically involves the Ullmann reaction, where 4,4’-diiodobiphenyl reacts with N-phenyl-2-naphthylamine under copper catalysis . The reaction conditions include elevated temperatures and the presence of a base to facilitate the coupling process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Ullmann reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
化学反应分析
Types of Reactions
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism by which N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. In electronic applications, the compound facilitates efficient charge transport due to its high thermal and morphological stability . In biological systems, its mechanism of action may involve binding to specific proteins or enzymes, leading to alterations in cellular processes.
相似化合物的比较
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its hole-transporting properties in OLEDs.
4,4’,4’'-Tris(n-(2-naphthyl)-n-phenyl-amino)-triphenylamine (2TNATA): Another compound with electron-transporting abilities.
Uniqueness
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide stands out due to its specific structural arrangement, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
属性
分子式 |
C23H17NO |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
N-naphthalen-2-yl-4-phenylbenzamide |
InChI |
InChI=1S/C23H17NO/c25-23(24-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-16H,(H,24,25) |
InChI 键 |
GCWIUFIWDMBRNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


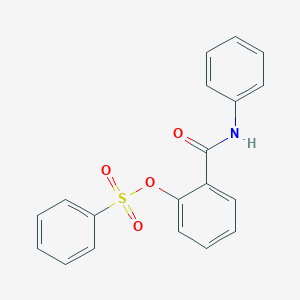
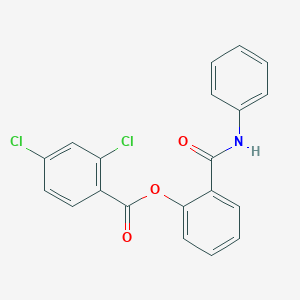
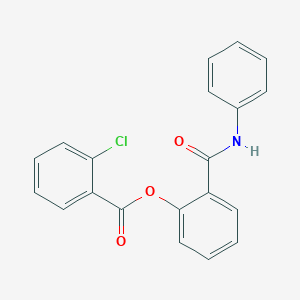
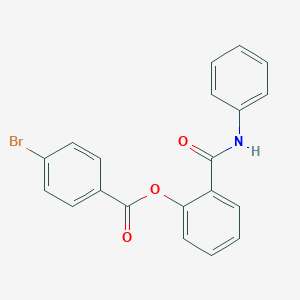
![4-(3-Oxo-1-{4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311452.png)
![3-{[(2-Pyridin-2-ylethyl)sulfonyl]oxy}phenyl 2-pyridin-2-ylethanesulfonate](/img/structure/B311453.png)
![N~2~,N~6~-bis[4-(diethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B311455.png)
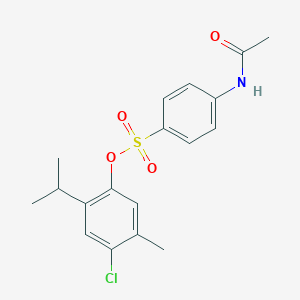
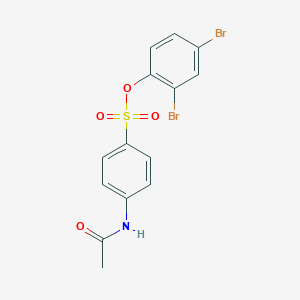
![2-Methyl-4-(1-{3-methyl-4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311461.png)
![N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B311463.png)
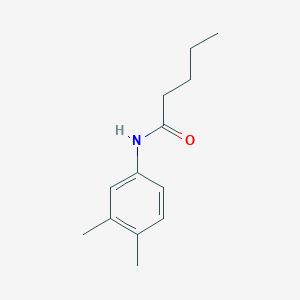
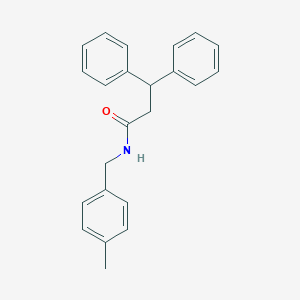
![Methyl 4-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B311467.png)
